![molecular formula C15H18N2O2 B2516617 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole CAS No. 2411264-52-1](/img/structure/B2516617.png)
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole
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Overview
Description
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a benzoxazole derivative that has shown promising results in various studies related to cancer treatment, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network and subsequent cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been observed to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole in lab experiments include its potent anticancer activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its limitations include its low solubility in water and its potential toxicity to normal cells.
Future Directions
Future research on 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole could focus on its potential use in combination therapy with other anticancer agents. Additionally, further studies could investigate its potential applications in other diseases, such as inflammation and neurodegenerative disorders. Finally, research could be conducted to improve the solubility and bioavailability of this compound for improved therapeutic efficacy.
Synthesis Methods
The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole involves several steps, including the reaction of 2-methyl-4-nitroaniline and cyclobutanone to form 2-methyl-4-(cyclobutylamino)aniline. This intermediate is then reacted with 2-bromo-5-methoxybenzoic acid to form the final product.
Scientific Research Applications
Several studies have reported the potential of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole as an anticancer agent. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer types, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-16-15-13(6-3-7-14(15)19-10)18-9-12-8-17(12)11-4-2-5-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQEWDHKIZEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2OCC3CN3C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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